

3,5-Dichloro-2-methoxybenzoic acid CAS number

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichloro-2-methoxybenzoic acid

Cat. No.: B1329618

[Get Quote](#)

An In-depth Technical Guide to **3,5-Dichloro-2-methoxybenzoic Acid** (CAS No. 22775-37-7)

This technical guide provides a comprehensive overview of **3,5-Dichloro-2-methoxybenzoic acid**, a chemical compound of interest to researchers, scientists, and professionals in drug development and chemical synthesis.

Core Properties

3,5-Dichloro-2-methoxybenzoic acid is a dichlorinated derivative of methoxybenzoic acid. Its chemical structure and properties are detailed below. It is important to distinguish this compound from its more commercially known isomer, 3,6-Dichloro-2-methoxybenzoic acid (Dicamba), a common herbicide. **3,5-Dichloro-2-methoxybenzoic acid** has been identified as a major impurity in technical grade Dicamba.[\[1\]](#)

Table 1: Chemical Identifiers and Molecular Properties

Property	Value
CAS Number	22775-37-7
IUPAC Name	3,5-dichloro-2-methoxybenzoic acid
Molecular Formula	C ₈ H ₆ Cl ₂ O ₃
Molecular Weight	221.04 g/mol
Canonical SMILES	COC1=C(C=C(C=C1Cl)Cl)C(=O)O
InChI Key	AUVSCSCAPKFMEK-UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties

Property	Value
Monoisotopic Mass	219.9694 g/mol
XLogP3	2.7
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bond Count	2
Exact Mass	219.969399 g/mol
Topological Polar Surface Area	46.5 Å ²
Heavy Atom Count	13
Complexity	198

Note: The data in Table 2 is computationally derived and may differ from experimental values.

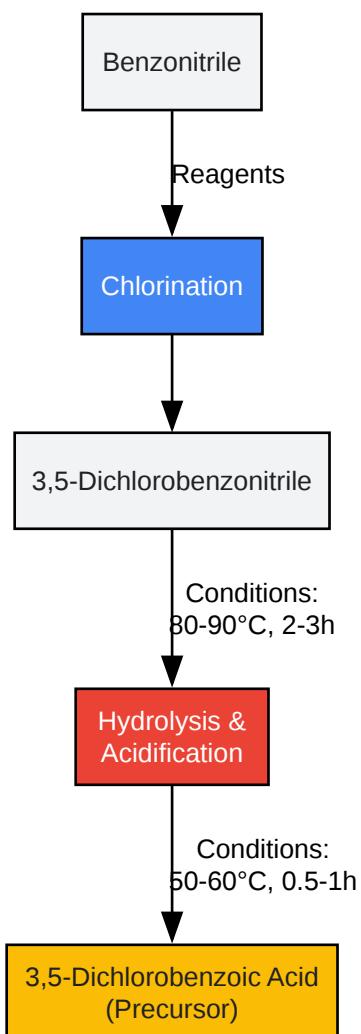
Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3,5-Dichloro-2-methoxybenzoic acid** are not readily available in peer-reviewed literature, a potential synthetic route can be inferred from general organic chemistry principles and protocols for similar

compounds. A plausible approach would involve the chlorination of a suitable benzoic acid precursor followed by methylation.

Illustrative Experimental Protocol: Synthesis of a Dichlorinated Benzoic Acid Precursor

The following is a representative protocol for the synthesis of 3,5-dichlorobenzoic acid from benzonitrile, which could serve as a precursor.


Reaction: Chlorination of benzonitrile followed by hydrolysis.

Procedure:

- Chlorination: Benzonitrile is used as the raw material and is chlorinated to produce 3,5-dichlorobenzonitrile.[\[2\]](#)
- Hydrolysis and Acidification: The resulting 3,5-dichlorobenzonitrile undergoes hydrolysis and acidification to yield 3,5-dichlorobenzoic acid.[\[2\]](#)
 - For alkaline or acidic hydrolysis of 3,5-dichlorobenzonitrile, the temperature is maintained at 80-90°C for 2-3 hours.[\[2\]](#)
 - During the acidification of 3,5-dichlorobenzoic acid, the temperature is controlled at 50-60°C for 0.5-1 hour.[\[2\]](#)

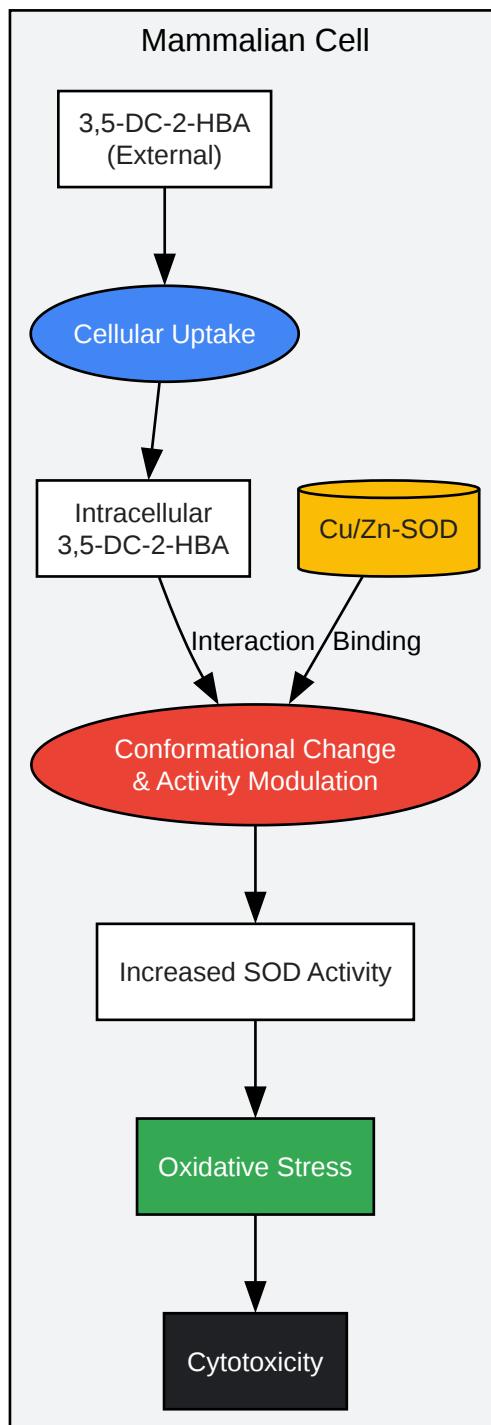
Diagram 1: General Synthesis Workflow

General Synthesis Workflow for a Dichlorinated Benzoic Acid

[Click to download full resolution via product page](#)

Caption: General Synthesis Workflow for a Dichlorinated Benzoic Acid.

Biological Activity and Potential Mechanisms of Action


Direct studies on the biological activity and signaling pathways of **3,5-Dichloro-2-methoxybenzoic acid** are limited. However, research on structurally similar compounds can provide insights into its potential biological effects.

A study on the isomer 3,5-dichloro-2-hydroxybenzoic acid (3,5-DC-2-HBA), a phenolic disinfection byproduct found in drinking water, investigated its cytotoxicity.^[3] The study found

that 3,5-DC-2-HBA exhibited significant cytotoxicity in various mammalian cell lines and caused a dose-dependent increase in intracellular superoxide dismutase (SOD) activity.^[3] Molecular docking simulations suggest that the compound interacts with Cu/Zn-superoxide dismutase (Cu/Zn-SOD) through van der Waals forces and hydrogen bonding.^[3] This interaction may lead to conformational changes in the enzyme, modulating its activity and contributing to oxidative stress, which is a potential mechanism for its cytotoxicity.^[3]

Diagram 2: Postulated Cytotoxic Mechanism of a Related Compound

Postulated Cytotoxic Mechanism of 3,5-dichloro-2-hydroxybenzoic acid

[Click to download full resolution via product page](#)

Caption: Postulated Cytotoxic Mechanism of a Related Compound.

Safety and Handling

Hazard Identification:

- Oral: Harmful if swallowed.[4]
- Skin: May cause skin irritation.[4]
- Eyes: Causes serious eye irritation.[4]
- Inhalation: May cause respiratory irritation.[4]

Precautionary Measures:

- Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
- Storage: Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials.[6]
- Spills: In case of a spill, contain the material to prevent environmental discharge. Use an appropriate absorbent material and dispose of it as chemical waste.[6][7]

First Aid:

- If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[7]
- If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
- If on Skin: Wash off with soap and plenty of water.[7]
- If Inhaled: Remove to fresh air.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid - Google Patents [patents.google.com]
- 3. Comparative cytotoxicity of 3,5-dichloro-2-hydroxybenzoic acid and 3,5-dichloro-4-hydroxybenzoic acid and underlying mechanisms: Isomer-specific cytotoxicity of phenolic disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,5-Dichloro-o-anisic acid | C8H6Cl2O3 | CID 89831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.greenbook.net [assets.greenbook.net]
- To cite this document: BenchChem. [3,5-Dichloro-2-methoxybenzoic acid CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329618#3-5-dichloro-2-methoxybenzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com